4-Amino-3-hydroxy-6-methylheptanoic acid
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Overview
Description
4-Amino-3-hydroxy-6-methylheptanoic acid is a compound known for its presence in pepstatins, which are specific inhibitors of acid proteases. This compound is notable for its unique structure, which includes both amino and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
The synthesis of 4-Amino-3-hydroxy-6-methylheptanoic acid typically involves a multi-step process. One common method starts with an amino acid protected by Fmoc (fluorenylmethyloxycarbonyl) and Meldrum’s acid. The reaction proceeds through several steps, including ring closure and reduction, to yield the final product with high optical purity . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and scalability .
Chemical Reactions Analysis
4-Amino-3-hydroxy-6-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Amino-3-hydroxy-6-methylheptanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is a key component in pepstatins, which are used to study protease activity.
Medicine: Pepstatins containing this compound are used as inhibitors of acid proteases, which have potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Amino-3-hydroxy-6-methylheptanoic acid involves its role as a component of pepstatins. Pepstatins inhibit acid proteases by forming a 1:1 complex with the enzyme, thereby preventing its activity. This inhibition is highly selective and does not affect other types of proteases .
Comparison with Similar Compounds
4-Amino-3-hydroxy-6-methylheptanoic acid is unique due to its specific structure and functional groups. Similar compounds include:
Pepstatin A: Contains the same amino acid sequence and is used as a protease inhibitor.
Fmoc-Sta-OH: A derivative used in peptide synthesis.
7-bromo-3-hydroxy-2-naphthoic acid: Another compound with similar functional groups but different applications.
These compounds share some structural similarities but differ in their specific applications and properties.
Properties
IUPAC Name |
4-amino-3-hydroxy-6-methylheptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(2)3-6(9)7(10)4-8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVFTMTWCUHJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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